molecular formula C18H24FN5O B12270025 N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine

N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B12270025
M. Wt: 345.4 g/mol
InChI Key: FFOLMNSSKQXCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine core substituted with an ethyl group and a piperazine ring, which is further substituted with a fluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under controlled conditions.

    Substitution with Piperazine: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative.

    Introduction of the Fluoromethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoromethoxyphenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological macromolecules. The compound may modulate signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-4-{4-[(3-chloro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine
  • N-ethyl-4-{4-[(3-fluoro-4-hydroxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine

Uniqueness

N-ethyl-4-{4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl}pyrimidin-2-amine is unique due to the presence of the fluoromethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C18H24FN5O

Molecular Weight

345.4 g/mol

IUPAC Name

N-ethyl-4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H24FN5O/c1-3-20-18-21-7-6-17(22-18)24-10-8-23(9-11-24)13-14-4-5-16(25-2)15(19)12-14/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,21,22)

InChI Key

FFOLMNSSKQXCOH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.